REACTION_CXSMILES
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[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[CH2:3][C:4]([OH:6])=[O:5].[CH3:15]O>Cl>[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[CH2:3][C:4]([O:6][CH3:15])=[O:5]
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Name
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|
Quantity
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9.38 g
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Type
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reactant
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Smiles
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NC(CC(=O)O)C1=CC(=CC=C1)OC
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Name
|
|
Quantity
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115 mL
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 7 hours
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Duration
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7 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
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The reaction was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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the residue partitioned between ethyl acetate (300 ml) and 1N sodium hydroxide solution (300 ml)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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CUSTOM
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Details
|
the organic phase evaporated under reduced pressure
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Name
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|
Type
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product
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Smiles
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NC(CC(=O)OC)C1=CC(=CC=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |